2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one
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Overview
Description
2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by a fused ring system containing nitrogen and oxygen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents, which facilitate the formation of the benzoxadiazine ring system through a cyclodehydration reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxadiazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzoxadiazines.
Scientific Research Applications
2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functional molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-2,3-dihydro-4H-1,2,3-benzoxadiazin-4-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique ring system that combines nitrogen and oxygen atoms, providing distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Properties
CAS No. |
62142-45-4 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-phenyl-3H-1,2,3-benzoxadiazin-4-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-11-8-4-5-9-12(11)17-15(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |
InChI Key |
RRKGQRFSVGMMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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